molecular formula C22H23N5 B11620873 3-methyl-1-(2-methyl-1H-imidazol-1-yl)-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile

3-methyl-1-(2-methyl-1H-imidazol-1-yl)-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B11620873
M. Wt: 357.5 g/mol
InChI Key: WNAGVDWEPYBHJR-UHFFFAOYSA-N
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Description

3-methyl-1-(2-methyl-1H-imidazol-1-yl)-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes an imidazole ring, a pyrido[1,2-a]benzimidazole core, and a carbonitrile group. The presence of these functional groups makes it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-(2-methyl-1H-imidazol-1-yl)-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multiple steps, starting from readily available starting materials The process often includes the formation of the imidazole ring, followed by the construction of the pyrido[1,2-a]benzimidazole core

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-(2-methyl-1H-imidazol-1-yl)-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Anticancer Properties : Studies have shown that 3-methyl-1-(2-methyl-1H-imidazol-1-yl)-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile can inhibit specific enzymes and pathways involved in cancer cell proliferation. It may disrupt DNA synthesis and interfere with cellular signaling pathways, making it a candidate for anticancer drug development.
  • Enzyme Inhibition : The compound has demonstrated the ability to bind to various molecular targets, including enzymes critical for cellular processes. This interaction is essential for understanding its mechanism of action and potential therapeutic effects.

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers investigated the anticancer properties of this compound on various cancer cell lines. The results indicated that it effectively reduced cell viability in a dose-dependent manner, suggesting its potential as an effective anticancer agent.

Case Study 2: Enzyme Interaction Studies

Another study focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The findings revealed that it could act as a competitive inhibitor, providing insights into its therapeutic applications in metabolic disorders.

Mechanism of Action

The mechanism of action of 3-methyl-1-(2-methyl-1H-imidazol-1-yl)-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-1-(2-methyl-1H-imidazol-1-yl)-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Biological Activity

3-methyl-1-(2-methyl-1H-imidazol-1-yl)-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of benzimidazole derivatives, known for their diverse biological activities. Its structure can be represented as follows:

  • Molecular Formula : C18H22N4
  • Molecular Weight : 306.4 g/mol

Biological Activities

The biological activities of this compound have been primarily investigated in the context of antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Recent studies have indicated that similar benzimidazole derivatives exhibit significant antimicrobial properties. For instance, compounds with structural similarities have been shown to possess activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Benzimidazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
3aaStaphylococcus aureus< 1 µg/mL
3adCandida albicans3.9 µg/mL
3aqMycobacterium smegmatis3.9 µg/mL

Anticancer Activity

Benzimidazole derivatives are also recognized for their anticancer properties. They act as topoisomerase inhibitors, which are crucial in DNA replication and repair processes. For example, studies on related compounds have shown cytotoxic effects on cancer cell lines, indicating potential therapeutic applications .

Case Study: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of various benzimidazole derivatives against human lymphoblast cell lines. The results demonstrated that specific derivatives significantly inhibited cell proliferation with IC50 values in the micromolar range .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, some benzimidazole derivatives have demonstrated anti-inflammatory properties. These effects are thought to be mediated through the inhibition of inflammatory cytokines and pathways associated with chronic inflammation .

The mechanisms underlying the biological activities of this compound are likely multifaceted:

  • Antimicrobial Mechanism : Interaction with bacterial cell wall synthesis and disruption of membrane integrity.
  • Anticancer Mechanism : Inhibition of topoisomerase enzymes leading to DNA damage and apoptosis in cancer cells.
  • Anti-inflammatory Mechanism : Modulation of inflammatory pathways through cytokine inhibition.

Properties

Molecular Formula

C22H23N5

Molecular Weight

357.5 g/mol

IUPAC Name

3-methyl-1-(2-methylimidazol-1-yl)-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C22H23N5/c1-4-5-6-9-17-15(2)18(14-23)21-25-19-10-7-8-11-20(19)27(21)22(17)26-13-12-24-16(26)3/h7-8,10-13H,4-6,9H2,1-3H3

InChI Key

WNAGVDWEPYBHJR-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4C=CN=C4C

Origin of Product

United States

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